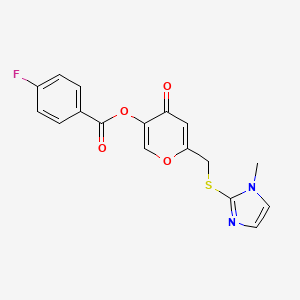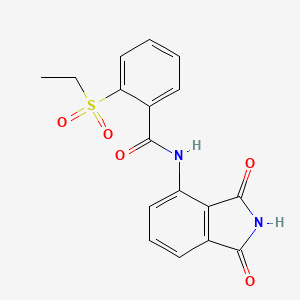![molecular formula C15H15NO5S2 B2821292 3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 380155-83-9](/img/structure/B2821292.png)
3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a thiazolidine derivative, which is a class of compounds containing a ring of four atoms (carbon, nitrogen, and sulfur) and a oxygen atom . Thiazolidines are part of a broader class of compounds known as heterocycles, which are rings that contain at least two different elements. These types of compounds are widely studied in organic chemistry due to their prevalence in biological systems and their diverse chemical reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, along with various functional groups attached to the ring. These could include the dimethoxyphenyl group and the propanoic acid group .Chemical Reactions Analysis
Thiazolidines can undergo a variety of chemical reactions, including reactions with acids, bases, and various electrophiles and nucleophiles. The exact reactivity of the compound would depend on the specific functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the propanoic acid group would likely make the compound acidic, and the dimethoxyphenyl group could contribute to the compound’s overall polarity .Aplicaciones Científicas De Investigación
Chemiluminescence Studies
One study focused on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence. These compounds, which share structural similarities with the compound of interest due to their sulfanyl-substituted moieties, were found to emit light upon decomposition, indicating potential applications in chemiluminescence-based sensors and imaging technologies (Watanabe et al., 2010).
Antiproliferative Activity
Another significant area of research has been the synthesis of novel thiazolidine-2,4-dione derivatives with antiproliferative activity against various human cancer cell lines. These studies highlight the potential of these compounds in developing new anticancer drugs. The antiproliferative effects were specifically tested against skin fibroblast and carcinoma cell lines, showing that certain derivatives exhibit potent activity, underscoring the role of the nitro group on the thiazolidinone moiety and the position of the substituted aryl ring in enhancing anticancer efficacy (Chandrappa et al., 2008).
Antimicrobial and Anti-enzymatic Properties
Research has also been conducted on the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential antibacterial agents against both gram-negative and gram-positive bacteria. Moreover, these compounds showed moderate inhibitory effects on the α-chymotrypsin enzyme, indicating their broad spectrum of biological activities (Siddiqui et al., 2014).
Solar Cell Applications
In another domain, organo-sulfur compounds, structurally related to the compound , have been utilized as novel redox couples in dye-sensitized and quantum-dot sensitized solar cells. These studies indicate the potential of such compounds in improving the efficiency and cost-effectiveness of solar energy conversion systems (Rahman et al., 2018).
Corrosion Inhibition
Furthermore, thiazolidinedione derivatives have been explored for their corrosion inhibition performance on mild steel in acidic solutions. This research suggests that these compounds can form protective layers on metal surfaces, preventing corrosion and extending the lifespan of materials in industrial applications (Yadav et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-20-10-4-3-9(11(8-10)21-2)7-12-14(19)16(15(22)23-12)6-5-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAMPKKAOZFQIX-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2821212.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2821214.png)

![3-cyclopentyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2821216.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2821217.png)
![4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2821218.png)
![Ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821221.png)



![(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2821228.png)
methyl}phenol](/img/structure/B2821232.png)